molecular formula C18H13ClN2O3S B10810305 2-[(5Z)-5-benzylidene-2,4-dioxo-thiazolidin-3-yl]-N-(2-chlorophenyl)acetamide

2-[(5Z)-5-benzylidene-2,4-dioxo-thiazolidin-3-yl]-N-(2-chlorophenyl)acetamide

Cat. No.: B10810305
M. Wt: 372.8 g/mol
InChI Key: NESKBDTUPCEJMW-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-Benzylidene-2,4-dioxo-thiazolidin-3-yl]-N-(2-chlorophenyl)acetamide is a thiazolidinone derivative characterized by a benzylidene group at the 5-position of the thiazolidin-2,4-dione core and an N-(2-chlorophenyl)acetamide substituent. Its Z-configuration at the benzylidene double bond is critical for conformational stability and biological interactions.

Properties

Molecular Formula

C18H13ClN2O3S

Molecular Weight

372.8 g/mol

IUPAC Name

2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C18H13ClN2O3S/c19-13-8-4-5-9-14(13)20-16(22)11-21-17(23)15(25-18(21)24)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,22)/b15-10-

InChI Key

NESKBDTUPCEJMW-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Biological Activity

The compound 2-[(5Z)-5-benzylidene-2,4-dioxo-thiazolidin-3-yl]-N-(2-chlorophenyl)acetamide is a thiazolidine derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C18H16ClN3O3S
  • Molecular Weight : 385.85 g/mol
  • CAS Number : 178881-05-5

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various compounds based on the thiazolidine structure against multiple bacterial strains, showing that several derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and chloramphenicol. The compound in focus was noted for its effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli6.25
Klebsiella pneumoniae6.25

Anti-inflammatory Activity

The compound's anti-inflammatory potential was assessed through its ability to inhibit nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The IC50 values for iNOS inhibition were found to be significantly lower than that of indomethacin, a well-known anti-inflammatory drug, suggesting superior efficacy .

ActivityIC50 (µM)
iNOS Inhibition8.66
Prostaglandin E2 Production23.55

Anticancer Activity

The anticancer properties of thiazolidine derivatives have also been investigated extensively. A study indicated that compounds similar to the one in focus showed cytotoxic effects against various cancer cell lines, with IC50 values lower than those of standard chemotherapy agents like doxorubicin . The presence of specific substituents on the thiazolidine ring was correlated with enhanced anticancer activity.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of iNOS : The compound binds to the active site of iNOS, reducing NO production and associated inflammatory responses.
  • Antimicrobial Mechanism : The presence of electron-withdrawing groups enhances the lipophilicity and membrane permeability of the compound, facilitating its entry into bacterial cells and disrupting cellular processes.

Case Studies

  • Study on Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, oral administration of the compound resulted in significant reduction in swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy Assessment : A series of derivatives were tested against clinical isolates of bacteria, where the target compound showed potent activity against resistant strains, highlighting its potential in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways .
    • A notable study demonstrated that compounds with similar thiazolidinone structures showed efficacy against multiple cancer cell lines, suggesting a promising avenue for further development into anticancer agents.
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent .
    • The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anti-inflammatory Effects
    • There is emerging evidence that thiazolidinone derivatives can exhibit anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .
    • In vivo studies have suggested that these compounds can reduce inflammation markers in animal models, warranting further investigation into their therapeutic potential.

Pharmacological Insights

  • Mechanism of Action
    • The thiazolidinone moiety is known to interact with various biological targets, including enzymes involved in metabolic pathways. This interaction can lead to altered cellular responses that contribute to its therapeutic effects.
    • The incorporation of a chlorophenyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and cellular uptake .
  • Structure-Activity Relationship (SAR) Studies
    • SAR studies have revealed that modifications to the thiazolidinone core structure can significantly influence the biological activity of these compounds. Variations in substituents on the benzylidene ring or changes in the acetamide group can lead to enhanced potency or selectivity for specific biological targets .

Case Studies

  • Case Study on Anticancer Activity
    • A recent study explored the effects of thiazolidinone derivatives on breast cancer cell lines. Results indicated that treatment with 2-[(5Z)-5-benzylidene-2,4-dioxo-thiazolidin-3-yl]-N-(2-chlorophenyl)acetamide led to a significant reduction in cell viability and increased apoptosis rates compared to control groups .
  • Case Study on Antimicrobial Efficacy
    • In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli strains. The results demonstrated a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent in clinical settings .

Comparison with Similar Compounds

Core Modifications: Thiazolidinone Derivatives

Compound Name Structural Variation Key Features Biological Relevance Reference
Target Compound 2,4-Dioxo-thiazolidin-3-yl core with 5Z-benzylidene and N-(2-chlorophenyl)acetamide High electronic density at the dioxo-thiazolidinone core; chloro substituent enhances lipophilicity Potential PPAR-γ agonist or kinase inhibitor
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-Thioxo instead of 2,4-dioxo; methoxybenzylidene and thiadiazole substituents Increased sulfur content may improve metal-binding properties; methoxy group modulates solubility Antimicrobial activity inferred from structural analogs
(Z)-N-(4-Chlorophenyl)-2-(5-(4-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetamide Nitro group on benzylidene; 4-chlorophenyl acetamide Electron-withdrawing nitro group enhances electrophilicity; meta-chloro may alter binding affinity Antileishmanial activity (IC₅₀: 12 µM in Leishmania major)

Acetamide Substituent Variations

Compound Name Acetamide Modification Impact on Properties Reference
N-(2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl)-2-chloro-acetamide Ethyl linker between thiazolidinone and acetamide Increased flexibility; potential for enhanced membrane permeability
2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide Oxadiazole-sulfanyl bridge and methoxycarbonyl group Oxadiazole improves π-stacking; methoxycarbonyl enhances metabolic stability
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Indole-oxime substituent Indole core enables intercalation with biomolecules; oxime may act as a chelator

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : Thiourea (0.06 mol), chloroacetic acid (0.06 mol), concentrated HCl (6 mL).

  • Procedure : Thiourea and chloroacetic acid are dissolved in water, yielding a white precipitate upon mixing. Concentrated HCl is added, and the mixture is refluxed at 100–110°C for 8–10 hours. The product crystallizes upon cooling and is washed with water to remove residual HCl.

  • Yield : 83% after recrystallization in hot water.

Key Reaction :

Thiourea+ClCH2COOHHCl, ΔThiazolidine-2,4-dione+H2O+NH3\text{Thiourea} + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl, Δ}} \text{Thiazolidine-2,4-dione} + \text{H}2\text{O} + \text{NH}_3

Spectral Confirmation

  • IR (KBr) : 1683 cm1^{-1} (C=O stretch), 1244 cm1^{-1} (C–S).

  • 1^1H NMR (CDCl3_3) : Singlet at δ 4.8 ppm (–CH2_2), multiplet at δ 6.8–7.6 ppm (aromatic protons).

Formation of the 5-Benzylidene Derivative

The Z-configured benzylidene group is introduced via Knoevenagel condensation, a critical step for conferring stereochemical specificity.

Optimized Condensation Protocol

  • Reactants : Thiazolidine-2,4-dione (0.0236 mol), benzaldehyde (0.021 mol), glacial acetic acid (2.13 mL), sodium acetate (0.006 mol).

  • Procedure : The mixture is stirred under reflux at 100°C for 2 hours. Sodium acetate acts as a base, deprotonating the thiazolidinedione’s active methylene group and facilitating nucleophilic attack on the aldehyde.

  • Yield : 70–75% after recrystallization in DMF/ethanol.

Key Reaction :

Thiazolidine-2,4-dione+BenzaldehydeAcOH, NaOAc5-Benzylidene-thiazolidinedione\text{Thiazolidine-2,4-dione} + \text{Benzaldehyde} \xrightarrow{\text{AcOH, NaOAc}} \text{5-Benzylidene-thiazolidinedione}

Stereochemical Control

  • Z-Configuration : Confirmed via X-ray crystallography, showing a dihedral angle of 178° between the thiazolidinedione and benzene rings.

  • Factors Influencing Selectivity :

    • Solvent polarity (glacial acetic acid enhances polarization of the carbonyl group).

    • Absence of strong electron-withdrawing groups on the aldehyde.

Functionalization with N-(2-Chlorophenyl)Acetamide

The final step involves coupling the 5-benzylidene-thiazolidinedione intermediate with 2-chlorophenylacetamide.

Acid Chloride Method

  • Reactants : 5-Benzylidene-thiazolidinedione (0.01 mol), 2-chlorophenylacetoyl chloride (0.01 mol), anhydrous pyridine (5 mL).

  • Procedure : The acid chloride is added dropwise to a pyridine solution of the intermediate. After 2 hours, the mixture is acidified to pH 3–4 with HCl, precipitating the product.

  • Yield : 68% after crystallization in n-butanol.

Direct Alkylation

  • Reactants : 5-Benzylidene-thiazolidinedione (0.01 mol), N-(2-chlorophenyl)chloroacetamide (0.012 mol), K2_2CO3_3 (1.5 eq), acetone (10 mL).

  • Procedure : Reflux for 6 hours under nitrogen. Potassium carbonate deprotonates the thiazolidinedione’s nitrogen, enabling nucleophilic substitution.

  • Yield : 72% after column chromatography (silica gel, ethyl acetate/hexane 1:1).

Key Reaction :

5-Benzylidene-thiazolidinedione+ClCH2CONH(C6H4Cl-2)K2CO3,acetoneTarget Compound\text{5-Benzylidene-thiazolidinedione} + \text{ClCH}2\text{CONH(C}6\text{H}4\text{Cl-2)} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{Target Compound}

Purification and Analysis

  • Recrystallization Solvents : DMF/ethanol (3:1 v/v) achieves >95% purity.

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

  • Mass Spectrometry : [M+H]+^+ at m/z 373.1 (calculated 372.8).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactors minimize side reactions (e.g., over-alkylation) by ensuring rapid mixing and precise temperature control.

  • Throughput : 5 kg/day with 98% conversion efficiency.

Waste Reduction Strategies

  • Solvent Recovery : Distillation units reclaim >90% of DMF and acetone.

  • Catalyst Recycling : Immobilized K2_2CO3_3 on mesoporous silica reduces reagent consumption by 40%.

Challenges and Optimization Opportunities

Byproduct Formation

  • Major Byproduct : Di-substituted acetamide (8–12% yield) due to excess chloroacetamide. Mitigated by maintaining a 1:1.2 molar ratio.

Reaction Scale-Up

  • Heat Dissipation : Jacketed reactors with circulating coolant maintain temperatures ≤100°C during exothermic steps.

  • Crystallization Kinetics : Seeding with pure product crystals reduces nucleation time by 50% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(5Z)-5-benzylidene-2,4-dioxo-thiazolidin-3-yl]-N-(2-chlorophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound is synthesized via a multi-step condensation process. A base-catalyzed Knoevenagel condensation between 2-chloroaniline-derived acetamide and thiazolidine-2,4-dione intermediates is critical. For example, potassium carbonate in DMF facilitates the formation of the benzylidene-thiazolidinone core at room temperature . Reaction progress should be monitored via TLC, and purification achieved through recrystallization or column chromatography. Key parameters include pH control (7–9) and solvent selection (DMF or ethanol) to avoid side reactions.

Q. How can the stereochemical configuration (5Z) of the benzylidene moiety be confirmed experimentally?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy is essential to verify the (Z)-configuration. Irradiation of the benzylidene proton should show NOE correlations with adjacent thiazolidinone protons. X-ray crystallography (using SHELXL for refinement ) provides definitive proof of geometry, with C=O and C=S bond lengths typically ranging from 1.20–1.23 Å and 1.65–1.68 Å, respectively.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and acetamide NH (δ 10.2–10.5 ppm).
  • HRMS : Confirm molecular weight (expected [M+H]+: ~387.05 g/mol).
  • IR Spectroscopy : Detect C=O (1680–1720 cm⁻¹) and C=S (1220–1250 cm⁻¹) stretches .

Advanced Research Questions

How does structural modification of the benzylidene or 2-chlorophenyl groups affect biological activity? Insights from SAR studies.

  • Methodology : Replace the benzylidene group with 4-methoxy or 4-fluoro derivatives (as in ) to assess changes in enzyme inhibition (e.g., COX-2 or PPAR-γ). Use in vitro assays (IC50 measurements) and molecular docking (AutoDock Vina) to correlate substituent electronegativity with binding affinity. For example, 4-fluoro analogs show enhanced hydrophobic interactions in kinase domains .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?

  • Methodology :

  • Assay standardization : Compare cell lines (e.g., RAW264.7 for inflammation vs. MCF-7 for cancer) and control for ROS interference.
  • Dose-response analysis : Establish EC50 values under uniform conditions (e.g., 24–72 hr exposure).
  • Mechanistic studies : Use RNA-seq to identify divergent pathways (e.g., NF-κB vs. p53 activation) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : SwissADME or pkCSM to estimate logP (~3.2), bioavailability (70–80%), and CYP450 interactions.
  • MD Simulations : GROMACS to model blood-brain barrier permeability (low, due to high polar surface area: ~95 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.